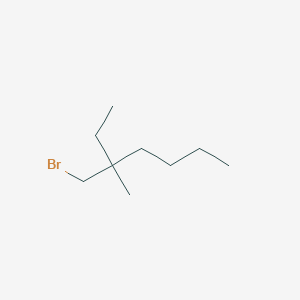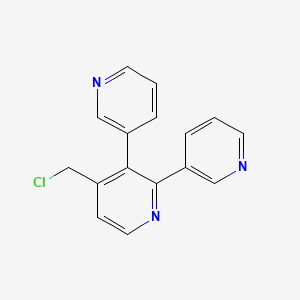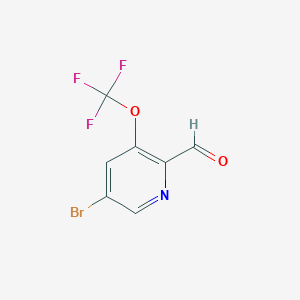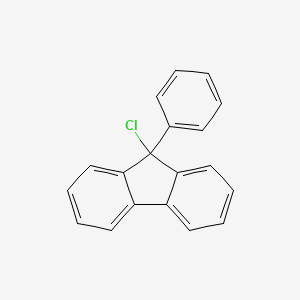
2-(Ethylamino)-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-4-nitrobenzoic acid is an organic compound that features both an ethylamino group and a nitro group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-nitrobenzoic acid typically involves the nitration of ethylaminobenzoic acid. The process begins with the ethylation of aminobenzoic acid, followed by nitration under controlled conditions to introduce the nitro group at the para position relative to the carboxylic acid group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(Ethylamino)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is typically the corresponding nitrobenzoic acid.
Reduction: The major product is the corresponding aminobenzoic acid.
Substitution: The products depend on the specific substituents introduced during the reaction.
科学的研究の応用
2-(Ethylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Ethylamino)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function.
類似化合物との比較
Similar Compounds
2-Amino-4-nitrobenzoic acid: Similar structure but lacks the ethyl group.
4-Nitrobenzoic acid: Lacks the ethylamino group.
2-Ethylamino-5-nitrobenzoic acid: Similar but with the nitro group in a different position.
Uniqueness
2-(Ethylamino)-4-nitrobenzoic acid is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
2-(ethylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-8-5-6(11(14)15)3-4-7(8)9(12)13/h3-5,10H,2H2,1H3,(H,12,13) |
InChIキー |
UVECPLHQYFROMQ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)







![5,5,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B13153046.png)
![6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B13153053.png)
![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)



